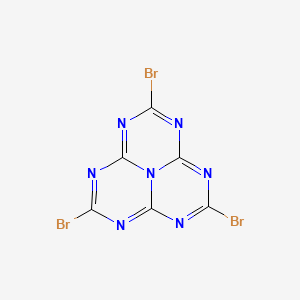
2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene is a complex organic compound characterized by the presence of multiple bromine atoms and a heptaazaphenalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene typically involves multi-step reactions starting from simpler precursors. One common method involves the bromination of 1,3,3a1,4,6,7,9-heptaazaphenalene using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to ensure precision and safety. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism by which 2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene exerts its effects involves interactions with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene: Similar in structure but with chlorine atoms instead of bromine.
2,5,8-Triamino-1,3,4,6,7,9,9b-heptaazaphenalene: Contains amino groups instead of bromine atoms.
2,5,8-Triphenoxy-1,3,4,6,7,9,9b-heptaazaphenalene: Features phenoxy groups in place of bromine atoms.
Uniqueness
2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications that require these characteristics.
特性
分子式 |
C6Br3N7 |
|---|---|
分子量 |
409.82 g/mol |
IUPAC名 |
3,7,11-tribromo-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C6Br3N7/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6 |
InChIキー |
YTEXNPWQMTTYTG-UHFFFAOYSA-N |
正規SMILES |
C12=NC(=NC3=NC(=NC(=NC(=N1)Br)N23)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


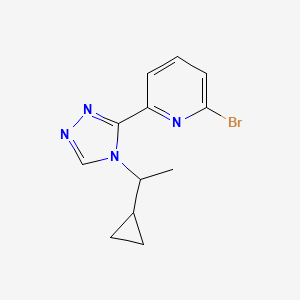

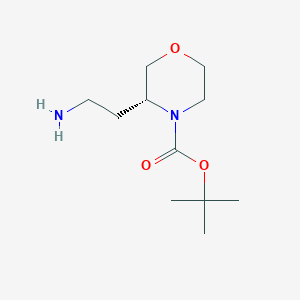
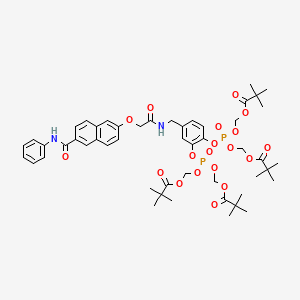
![(R)-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12941762.png)
![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)
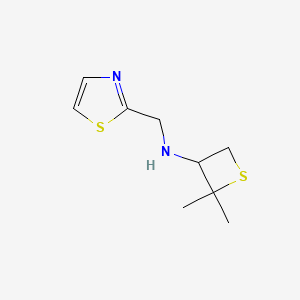
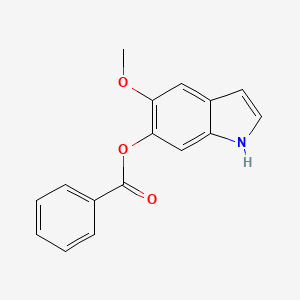

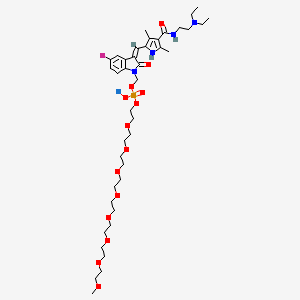
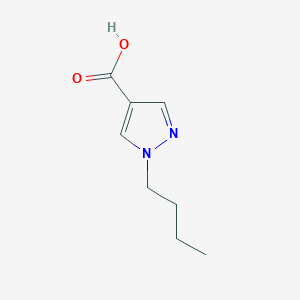
![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
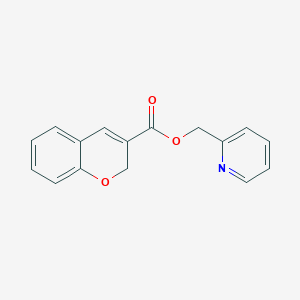
![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)
